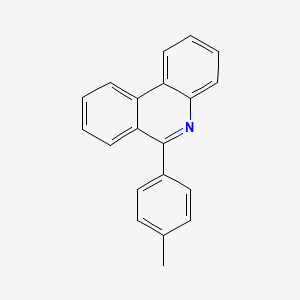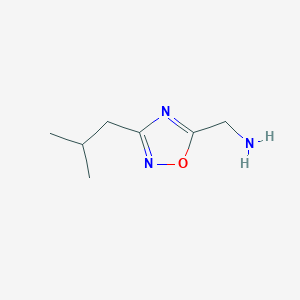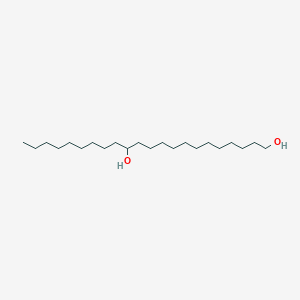
6-(4-Methylphenyl)phenanthridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Methylphenyl)phenanthridine is a derivative of phenanthridine, a nitrogen-containing heterocyclic compound Phenanthridine and its derivatives are known for their significant biological activities and are used in various scientific research fields
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylphenyl)phenanthridine can be achieved through several methods. One common approach involves the cyclization of 2-phenylbenzamides under basic conditions, often using a copper-catalyzed process . Another method includes the use of 2-isocyanobiaryls in metal-free cyclization reactions . These reactions typically require specific reagents and conditions, such as tert-butyl peroxybenzoate as an oxidant .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 6-(4-Methylphenyl)phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl peroxybenzoate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl and phenanthridine rings.
Common Reagents and Conditions:
Oxidation: tert-butyl peroxybenzoate.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridinone derivatives, while substitution reactions can introduce various functional groups onto the phenanthridine ring.
科学研究应用
6-(4-Methylphenyl)phenanthridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Explored for its antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
作用机制
The mechanism of action of 6-(4-Methylphenyl)phenanthridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit bacterial growth by affecting the permeability of bacterial cell walls and interacting with penicillin-binding proteins . In cancer research, the compound’s antiproliferative effects are linked to its ability to interfere with cellular pathways involved in cell division and growth .
相似化合物的比较
Phenanthridine: The parent compound, known for its DNA-binding properties and use in fluorescent dyes.
6-(4-(Pyridin-2-yl)piperazin-1-yl)phenanthridine: Exhibits significant anti-tubercular activity.
6-(4-((1-(Phenylsulfonyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)phenanthridine: Known for its antiproliferative effects against cancer cell lines.
Uniqueness: 6-(4-Methylphenyl)phenanthridine stands out due to the presence of the 4-methylphenyl group, which enhances its chemical stability and potential biological activities. This modification allows for unique interactions with molecular targets, making it a valuable compound in various research fields.
属性
分子式 |
C20H15N |
|---|---|
分子量 |
269.3 g/mol |
IUPAC 名称 |
6-(4-methylphenyl)phenanthridine |
InChI |
InChI=1S/C20H15N/c1-14-10-12-15(13-11-14)20-18-8-3-2-6-16(18)17-7-4-5-9-19(17)21-20/h2-13H,1H3 |
InChI 键 |
XIRNJVPACPYZIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14125181.png)
![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14125196.png)


![Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate](/img/structure/B14125211.png)


![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
![6-Hydroxy-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14125220.png)
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)



![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14125249.png)
